
3-Aminopyrazine-2-carboxamide
Vue d'ensemble
Description
3-Aminopyrazine-2-carboxamide is a chemical compound with the molecular formula C5H6N4O It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Aminopyrazine-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of 3-aminopyrazine with an appropriate carboxylating agent. For instance, the reaction of 3-aminopyrazine with carbon dioxide in the presence of a base can yield this compound. Another method involves the use of 3-aminopyrazine-2-carboxylic acid, which can be converted to the carboxamide through amide formation reactions using reagents such as carbonyldiimidazole (CDI) or thionyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminopyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group or the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Efficacy Against Multidrug-Resistant Strains
Research indicates that certain derivatives of APCA maintain their efficacy against multidrug-resistant strains of Mtb. For instance, 4'-substituted 3-(benzamido)pyrazine-2-carboxamides demonstrated minimum inhibitory concentrations (MICs) ranging from 1.95 to 31.25 µg/mL against various mycobacterial strains . This finding is particularly significant given the global health challenge posed by multidrug-resistant tuberculosis.
Structure-Activity Relationships
A detailed SAR analysis revealed that modifications on the benzene ring and the carboxamidic group significantly influence the biological activity of APCA derivatives. Compounds with specific substitutions showed enhanced activity against Mtb, while maintaining low cytotoxicity to human cells, such as HepG2 liver cancer cells .
Compound | Substitution | MIC (µg/mL) | Activity Type |
---|---|---|---|
17 | 2,4-Dimethoxyphenyl | 12.5 | Antimycobacterial |
20 | Benzyl | 31.25 | Antimycobacterial |
10 | Alkyl | 15 | Antimycobacterial |
Broad-Spectrum Activity
In addition to its antimycobacterial properties, APCA derivatives have shown varying degrees of antibacterial and antifungal activities. The most active compounds against M. kansasii and other pathogenic bacteria were identified among the alkyl derivatives, which exhibited increased activity with longer carbon side chains .
Specific Pathogens Targeted
The antifungal activity was particularly noted against Trichophyton interdigitale and Candida albicans. These findings suggest that APCA derivatives could be explored for broader applications in treating infections caused by both bacterial and fungal pathogens .
Safety Profile
Cytotoxicity assessments on human cell lines indicated that while some compounds exhibited significant antimicrobial activity, they also maintained a favorable safety profile with minimal cytotoxic effects on HepG2 cells . This balance is crucial for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-aminopyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria. By inhibiting this enzyme, the compound can exert antimicrobial effects, particularly against Mycobacterium tuberculosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide: A well-known antimicrobial agent used in the treatment of tuberculosis.
3-Aminopyrazine-2-carboxylic acid: A precursor in the synthesis of 3-aminopyrazine-2-carboxamide.
N-substituted 3-aminopyrazine-2-carboxamides: These derivatives have been studied for their antimicrobial and cytotoxic activities.
Uniqueness
This compound is unique due to its specific structural features and its potential as a scaffold for developing new antimicrobial agents. Its ability to inhibit prolyl-tRNA synthetase sets it apart from other similar compounds, making it a valuable candidate for further research and drug development .
Activité Biologique
3-Aminopyrazine-2-carboxamide (APC) is a compound that has garnered attention in recent years due to its promising biological activities, particularly against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This article provides a comprehensive overview of the biological activity of APC, including its synthesis, antimicrobial efficacy, structure-activity relationships (SAR), and potential mechanisms of action.
Overview of this compound
This compound belongs to a class of compounds known for their diverse biological activities. Its derivatives have been synthesized and evaluated for their potential use as antimicrobial agents. The compound's structure allows for various modifications, which can significantly influence its biological properties.
Synthesis and Evaluation
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study reported the synthesis of N-substituted derivatives and their evaluation against several pathogens, including Mtb and Candida albicans.
Table 1: Antimicrobial Activity of Selected this compound Derivatives
Compound Name | MIC (µg/mL) | Target Pathogen |
---|---|---|
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | Mycobacterium tuberculosis |
4’-substituted 3-(benzamido)pyrazine-2-carboxamides | 1.95 - 31.25 | Various mycobacterial strains |
Benzyl derivatives | Not active | M. tuberculosis |
Alkyl derivatives | Varies | M. kansasii |
Phenyl derivatives | Moderate | Candida albicans |
The most notable findings indicate that the compound 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Mtb . Furthermore, the study highlighted that the alkyl derivatives showed increased activity with longer carbon side chains .
The proposed mechanism by which APC exerts its antimicrobial effects involves the inhibition of prolyl-tRNA synthetase (ProRS) in mycobacteria. This mechanism is particularly relevant given the rise of multidrug-resistant tuberculosis strains. The inhibition leads to disruption in protein synthesis, which is critical for bacterial growth and survival .
Structure-Activity Relationships (SAR)
A detailed analysis of the structure-activity relationships revealed that specific substitutions on the pyrazine ring significantly impact the biological activity of the compounds:
- Alkyl Substituents : Increased chain length correlates with enhanced antimycobacterial activity.
- Aromatic Substituents : The presence of electron-donating groups on the aromatic ring improves activity against Mtb.
- Cytotoxicity : Most derivatives exhibit low cytotoxicity against human liver cancer cells (HepG2), indicating a favorable therapeutic index .
Case Studies
Several studies have focused on the efficacy of APC derivatives against resistant strains of Mtb:
-
Study on Multidrug-resistant Tuberculosis :
- Researchers synthesized a series of 3-acylaminopyrazine-2-carboxamides and evaluated their activity against clinical strains of Mtb.
- Results showed that certain compounds maintained efficacy even against multidrug-resistant strains, suggesting a novel mechanism distinct from existing antitubercular agents .
- Evaluation Against Fungal Strains :
Propriétés
IUPAC Name |
3-aminopyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,6,9)(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSMATGDLFHTHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186281 | |
Record name | Aminopyrazine carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32587-10-3 | |
Record name | Aminopyrazine carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032587103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32587-10-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 32587-10-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aminopyrazine carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOPYRAZINE CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K43224J9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.